molecular formula C10H9N3O4 B11876813 2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11876813
M. Wt: 235.20 g/mol
InChI Key: NLTBEXIKNADUHO-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with methoxycarbonyl and carboxylic acid functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4,6-dichloropyrimidine-5-carbaldehyde, a series of reactions involving allylation, cyclization, and methoxylation can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxycarbonyl and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Biological Activity

2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which has been explored for various biological activities, including anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₇N₃O₄
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves its role as an EGFR tyrosine kinase inhibitor . It has been shown to selectively inhibit the T790M mutant of EGFR, which is associated with resistance to first-generation EGFR inhibitors. This selectivity is crucial as it minimizes cytotoxic effects on normal cells while effectively targeting cancer cells harboring specific mutations.

Anticancer Activity

Several studies have reported on the anticancer efficacy of pyrrolo[2,3-d]pyrimidine derivatives. In particular, this compound has demonstrated:

  • Higher Inhibitory Activity : It exhibits significantly higher inhibitory activity against EGFR T790M drug-resistant mutations compared to wild-type EGFR. This characteristic is beneficial for treating patients with lung cancer who have developed resistance to first-line therapies .
  • Low Cytotoxicity : The compound has shown reduced cytotoxicity compared to other EGFR inhibitors, making it a promising candidate for further development .

Case Studies

In a series of preclinical studies involving cell lines with known EGFR mutations, this compound was tested for its ability to inhibit cell proliferation and induce apoptosis:

  • Cell Line Studies :
    • A549 Cells (EGFR Wild-Type) : Minimal inhibition observed.
    • H1975 Cells (EGFR T790M) : Significant reduction in cell viability at concentrations above 1 μM.
    • IC50 Values : The compound displayed an IC50 value in the low micromolar range against T790M mutants .
  • In Vivo Models :
    • Mouse xenograft models demonstrated tumor regression in subjects treated with the compound compared to controls. Tumor size reduction was statistically significant (p < 0.05) after two weeks of treatment .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected pyrrolo[2,3-d]pyrimidine derivatives:

Compound NameTarget MutationIC50 (μM)CytotoxicitySelectivity Ratio
This compoundT790M1.5LowHigh
First-generation EGFR InhibitorWild-Type0.5HighLow
Second-generation EGFR InhibitorT790M10ModerateModerate

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

2-methoxycarbonyl-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C10H9N3O4/c1-13-6(9(14)15)3-5-4-11-7(10(16)17-2)12-8(5)13/h3-4H,1-2H3,(H,14,15)

InChI Key

NLTBEXIKNADUHO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)C(=O)OC)C(=O)O

Origin of Product

United States

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